molecular formula C10H4Br5NO B080150 Pentabromopseudilin CAS No. 10245-81-5

Pentabromopseudilin

Cat. No.: B080150
CAS No.: 10245-81-5
M. Wt: 553.7 g/mol
InChI Key: LXMNWKJHYOZUQL-UHFFFAOYSA-N
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Description

Pentabromopseudilin is a bioactive natural product that contains a highly halogenated 2-arylpyrrole moiety. It is a unique hybrid bromophenol-bromopyrrole compound, composed of over 70% bromine atoms, contributing to its potent bioactivity. This compound was first isolated from Pseudomonas bromoutilis and has since been found to be produced by other marine microbes, including Alteromonas luteoviolaceus, Chromobacteria, and Pseudoalteromonas species .

Mechanism of Action

Target of Action

Pentabromopseudilin (PBP) is a unique hybrid bromophenol-bromopyrrole compound that is made up of over 70% bromine atoms, contributing to its potent bioactivity . The primary targets of PBP are myosin and Transforming Growth Factor-beta (TGF-β) . Myosin is a motor protein that plays a crucial role in muscle contraction and many other cellular processes. TGF-β is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.

Mode of Action

PBP acts as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . PBP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle in the absence and presence of actin . Additionally, coupling between the actin and nucleotide binding sites is reduced in the presence of the inhibitor . PBP also acts as an effective inhibitor of TGF-β activity .

Biochemical Pathways

The biosynthesis of PBP was first shown through isotope feeding studies, and then biochemically when genomic data of PBP-producing strains became readily available . Feeding studies with Alteromonas luteoviolaceus were performed on a defined medium. D, L - [5- 13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of this compound is derived from proline .

Result of Action

PBP demonstrates a high in vitro activity (IC 50 = 0.1 μM) against methicillin-resistant Staphylococcus aureus (MRSA) . It also demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition , human lipoxygenase inhibition , and phytotoxicity .

Biochemical Analysis

Biochemical Properties

PBP demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition, and human lipoxygenase inhibition . It is the most active member in its class, demonstrating a high in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

PBP has been identified as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . It also demonstrates cytotoxic, antibacterial, and phytotoxic activities .

Molecular Mechanism

PBP inhibits the ATPase activities of a wide range of myosins with a distinct pattern of selectivity .

Temporal Effects in Laboratory Settings

The biosynthesis of PBP was first shown through isotope feeding studies . D, L-[5-13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of PBP is derived from proline .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of PBP in animal models, early investigations pointed at intrigue in regards to the pyrrole’s particularly potent activity against gram-positive bacteria .

Metabolic Pathways

The biosynthesis of PBP, among other halopyrroles, has been elucidated via the identification of the conserved brominated marine pyrroles/phenols (bmp) pathway .

Transport and Distribution

It is predicted to bind in a groove close to the actin and nucleotide binding site .

Subcellular Localization

It is known to bind at a site near the tip of the 50-kDa domain of myosin , suggesting a possible localization at the myosin motor domain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of pentabromopseudilin involves feeding isotopically-labeled putative precursors of the phenol and pyrrole rings to this compound-producing bacteria. The pyrrole ring of this compound is derived from proline . The benzene moiety of this compound derives from the shikimic acid pathway, with p-hydroxy benzoic acid as its direct precursor .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through biosynthesis by marine bacteria. advancements in genomic sequencing and synthetic biology may pave the way for more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Pentabromopseudilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple bromine atoms and the phenol and pyrrole moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild to moderate temperatures and neutral to slightly acidic pH levels.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while substitution reactions may produce various brominated derivatives.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pentabromopseudilin include other halogenated pyrrole-phenol natural products such as pentachloropseudilin and marinopyrroles . These compounds share structural similarities and exhibit potent bioactivity against Gram-positive bacterial pathogens.

Uniqueness: this compound is unique due to its high bromine content and its potent bioactivity against a wide range of biological targets. Its ability to inhibit myosin motor proteins sets it apart from other similar compounds, making it a valuable tool for studying myosin-dependent processes and developing new therapeutic agents.

Properties

IUPAC Name

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMNWKJHYOZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314744
Record name Pentabromopseudilin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10245-81-5
Record name 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10245-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabromopseudilin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC288032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032
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Record name Pentabromopseudilin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTABROMOPSEUDILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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